

# physical properties of 4-Bromo-5-fluorobenzene-1,2-diamine

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## Compound of Interest

Compound Name: 4-Bromo-5-fluorobenzene-1,2-diamine

Cat. No.: B135146

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## Technical Guide: 4-Bromo-5-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Bromo-5-fluorobenzene-1,2-diamine** is a halogenated aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature, possessing two adjacent amine groups along with bromo and fluoro substituents, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused ring systems. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the known physical properties, representative synthetic protocols, and safety information for this compound.

### Physical and Chemical Properties

The physical and chemical properties of **4-Bromo-5-fluorobenzene-1,2-diamine** are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Source(s)
CAS Number	153505-37-4	[1][2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrFN <sub>2</sub>	[2][3][4]
Molecular Weight	205.03 g/mol	[3][4]
Appearance	Solid powder; Yellow solid	[2][3]
Purity	≥97%	[4]
Boiling Point	297.0 ± 35.0 °C (Predicted)	[1]
Density	1.792 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Vapor Pressure	0.00139 mmHg at 25°C	[1]
Flash Point	133.4 ± 25.9 °C	[1]
Refractive Index	1.664	[1]
Solubility	DMSO: 125 mg/mL (requires ultrasonic and warming to 60°C)	[3]
Storage Conditions	Room temperature, in a dark place under an inert atmosphere.[2]	[2]

## Experimental Protocols

While specific experimental determinations for each physical property are not detailed in the available literature, synthesis protocols provide practical information regarding the compound's formation and handling. A representative synthesis is the reduction of a nitroaniline precursor.

### Protocol: Synthesis via Reduction of 4-bromo-5-fluoro-2-nitroaniline

This method involves the chemical reduction of the nitro group of 4-bromo-5-fluoro-2-nitroaniline to an amine group, yielding the desired diamine.

Materials:

- 4-bromo-5-fluoro-2-nitroaniline (1.0 g, 4.3 mmol)
- Tin(II) chloride ( $\text{SnCl}_2$ ) (3.82 g, 20.2 mmol)
- Ethanol ( $\text{EtOH}$ ) (16 mL)
- Ethyl acetate ( $\text{EtOAc}$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Water ( $\text{H}_2\text{O}$ )
- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Celite®

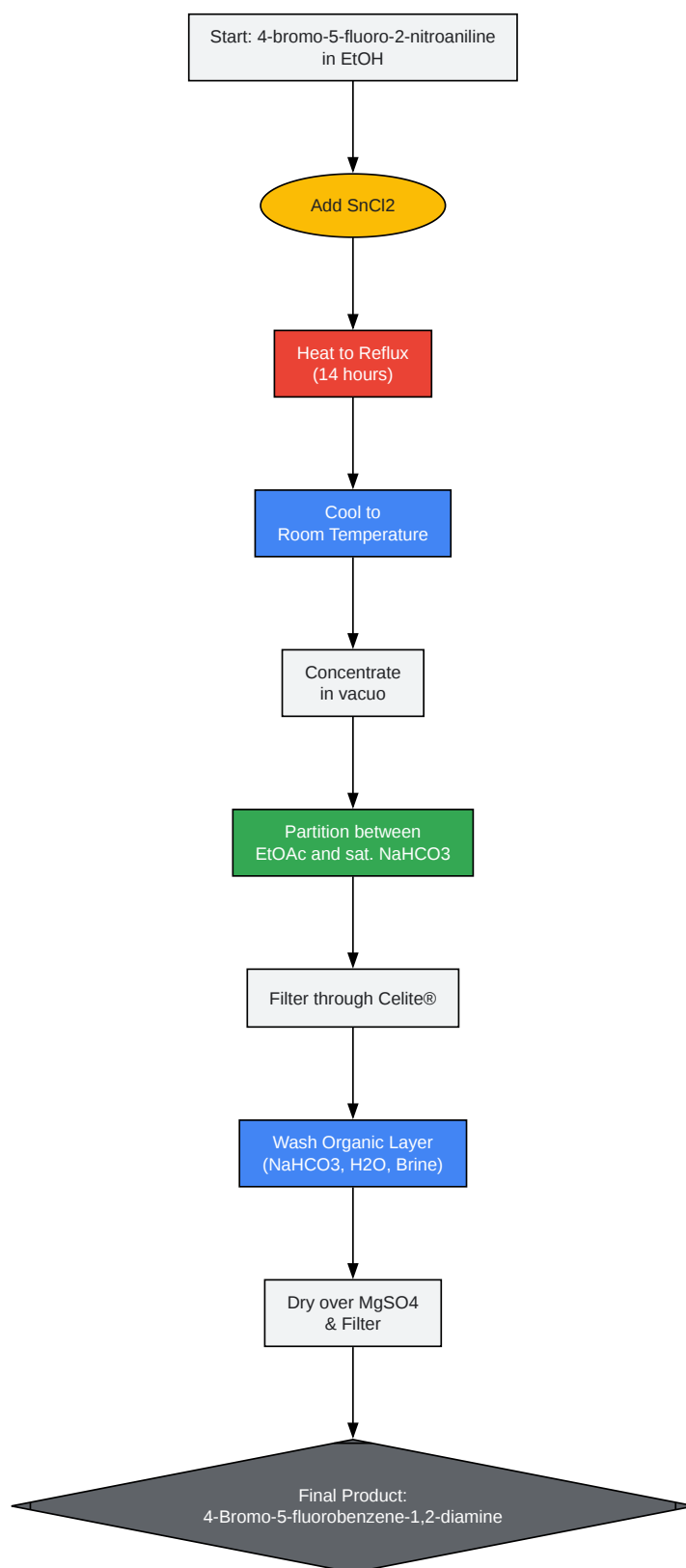
Procedure:

- A suspension of 4-bromo-5-fluoro-2-nitroaniline (1.57 g, 6.74 mmol) in ethanol (16 mL) is prepared in a suitable reaction flask.
- Tin(II) chloride (3.82 g, 20.2 mmol) is added to the suspension.
- The reaction mixture is heated to reflux and maintained for 14 hours.
- After cooling to room temperature, the reaction mixture is concentrated under reduced pressure (in vacuo).
- The resulting residue is partitioned between ethyl acetate (100 mL) and saturated aqueous  $\text{NaHCO}_3$  solution (200 mL).
- The slurry is filtered through a pad of Celite®, and the filter cake is washed with additional ethyl acetate (3 x 50 mL).
- The organic layer is separated and washed sequentially with saturated  $\text{NaHCO}_3$ , water, and brine.

- The organic phase is dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated in vacuo to yield **4-bromo-5-fluorobenzene-1,2-diamine** as a yellow solid.

## Logical Workflow

The following diagram illustrates the key steps in the synthesis of **4-Bromo-5-fluorobenzene-1,2-diamine** from its nitroaniline precursor.



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Caption: Synthetic workflow for **4-Bromo-5-fluorobenzene-1,2-diamine**.

## Safety and Handling

**4-Bromo-5-fluorobenzene-1,2-diamine** is classified as an irritant and requires careful handling to avoid exposure.[\[1\]](#)

### Hazard Statements:

- H302: Harmful if swallowed.[\[2\]](#)[\[5\]](#)
- H312: Harmful in contact with skin.[\[5\]](#)
- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)[\[5\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)[\[5\]](#)

### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)[\[2\]](#)
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[5\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)[\[2\]](#)

### Handling and Storage:

- Use in a well-ventilated area to avoid inhalation.[\[5\]](#)
- Avoid contact with skin and eyes.[\[5\]](#)
- Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[6\]](#)
- Keep away from strong oxidizing agents, strong acids, and strong bases.[\[6\]](#)

### First Aid:

- Eyes: Immediately flush with running water. Ensure complete irrigation by holding eyelids apart. Seek immediate medical attention.[5]
- Skin: Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[5]
- Inhalation: Remove from the contaminated area to fresh air.[5]
- Ingestion: Immediately give a glass of water. Contact a Poisons Information Centre or a doctor.[5]

This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet. Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

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